Cas no 690264-73-4 (1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane)

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane is a heterocyclic compound featuring a diazepane core substituted with a 5-bromopyridin-2-yl group at the 1-position and a methyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The diazepane ring contributes to conformational flexibility, which can be advantageous in drug design for targeting specific biological pathways. Its well-defined molecular framework ensures consistent performance in synthetic applications, while its stability under standard handling conditions facilitates practical use in research and industrial settings.
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane structure
690264-73-4 structure
Product Name:1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
CAS No:690264-73-4
MF:C11H16BrN3
MW:270.168841362
MDL:MFCD14651916
CID:2120243
PubChem ID:59292213
Update Time:2025-10-28

1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-pyridin-2-yl)-4-methyl-[1,4]diazepane
    • 1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
    • DB-336811
    • AKOS010632668
    • CBSOWSJDGZPLHL-UHFFFAOYSA-N
    • CS-0301017
    • EN300-201646
    • 690264-73-4
    • SCHEMBL2324130
    • MDL: MFCD14651916
    • Inchi: 1S/C11H16BrN3/c1-14-5-2-6-15(8-7-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8H2,1H3
    • InChI Key: CBSOWSJDGZPLHL-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)N1CCN(C)CCC1

Computed Properties

  • Exact Mass: 269.05276Da
  • Monoisotopic Mass: 269.05276Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 19.4Ų

1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-201646-1g
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
690264-73-4
1g
$355.0 2023-09-16
Enamine
EN300-201646-5g
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
690264-73-4
5g
$1033.0 2023-09-16
Enamine
EN300-201646-10g
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
690264-73-4
10g
$1531.0 2023-09-16
Enamine
EN300-201646-0.05g
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
690264-73-4
0.05g
$299.0 2023-09-16
Enamine
EN300-201646-0.1g
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
690264-73-4
0.1g
$314.0 2023-09-16
Enamine
EN300-201646-0.25g
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
690264-73-4
0.25g
$328.0 2023-09-16
Enamine
EN300-201646-0.5g
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
690264-73-4
0.5g
$341.0 2023-09-16
Enamine
EN300-201646-1.0g
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
690264-73-4
1g
$0.0 2023-06-08
Enamine
EN300-201646-2.5g
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
690264-73-4
2.5g
$697.0 2023-09-16
Enamine
EN300-201646-5.0g
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane
690264-73-4
5.0g
$1033.0 2023-03-01

Additional information on 1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane

Comprehensive Overview of 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane (CAS No. 690264-73-4)

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane (CAS No. 690264-73-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring a 5-bromopyridinyl moiety linked to a methyl-substituted diazepane ring, exhibits unique structural properties that make it valuable for drug discovery and material science applications. Its molecular formula is C11H16BrN3, with a molecular weight of 270.17 g/mol.

Researchers are increasingly exploring 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane due to its potential as a pharmacophore in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry. Recent studies highlight its utility in synthesizing bioactive intermediates for neurodegenerative disease therapeutics.

In the context of green chemistry, 690264-73-4 has been investigated for its compatibility with catalytic hydrogenation and microwave-assisted synthesis, aligning with industry trends toward sustainable manufacturing. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to characterize its purity and stability, addressing the growing demand for high-precision chemical standards in QC/QA workflows.

The compound’s lipophilicity (LogP ≈ 2.1) and hydrogen-bonding capacity make it a candidate for blood-brain barrier (BBB) penetration studies, a hot topic in CNS drug development. Computational models, including molecular docking simulations, suggest its affinity for serotonin receptors, sparking interest in mental health applications. These attributes position 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane as a versatile scaffold in fragment-based drug design.

From a commercial perspective, the demand for 690264-73-4 is rising in parallel with advancements in high-throughput screening (HTS) technologies. Suppliers emphasize its use in combinatorial chemistry libraries, catering to academic and industrial R&D sectors. Storage recommendations typically include argon-protected environments at -20°C to prevent degradation, reflecting best practices for nitrogen-containing heterocycles.

Emerging applications of this compound extend to organic electronics, where its π-conjugated system contributes to charge transport properties in semiconducting materials. Such interdisciplinary relevance underscores why 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane remains a focal point in both peer-reviewed literature and patent filings. Future research may explore its role in photocatalysis or as a ligand for transition-metal complexes.

For laboratories handling CAS 690264-73-4, safety protocols emphasize glove-box techniques and waste solvent recovery systems, aligning with global ESG (Environmental, Social, and Governance) initiatives. Regulatory compliance, particularly under REACH and FDA guidelines, ensures its ethical use in commercial pipelines. As synthetic methodologies evolve, this compound is poised to play a critical role in next-generation therapeutic agents and functional materials.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd